2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole
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Overview
Description
2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole is a brominated, methylated, and nitro-substituted derivative of imidazole, a five-membered heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole typically involves the following steps:
Formation of Imidazole Core: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Bromination: The imidazole core is then brominated at the 2-position using brominating agents such as bromine (Br2) in the presence of a suitable catalyst.
Methylation: The 1,5-positions of the imidazole ring are methylated using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).
Nitration: Finally, the nitro group is introduced at the 4-position using nitration reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Common reducing agents include iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nitroso- or nitrate-derivatives of the compound.
Reduction: Amino derivatives, such as 2-Bromo-1,5-dimethyl-4-amino-1H-imidazole.
Substitution: Hydroxyl- or amino-substituted derivatives.
Scientific Research Applications
2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interactions of imidazole derivatives with biological macromolecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole is similar to other substituted imidazoles, such as:
2-Chloro-1,5-dimethyl-4-nitro-1H-imidazole
2-Iodo-1,5-dimethyl-4-nitro-1H-imidazole
2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole
Uniqueness: The presence of the bromine atom at the 2-position and the nitro group at the 4-position makes this compound unique compared to its analogs. These substituents can significantly influence the chemical reactivity and biological activity of the compound.
Biological Activity
2-Bromo-1,5-dimethyl-4-nitro-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H7BrN4O2
- CAS Number : 105994-26-1
This compound belongs to the nitroimidazole family, which is known for its diverse biological activities, including antimicrobial and antiparasitic properties.
The biological activity of this compound primarily involves its interaction with various molecular targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the generation of reactive intermediates that can damage DNA and inhibit nucleic acid synthesis. This mechanism is particularly relevant in its application as an antimicrobial agent against anaerobic bacteria and protozoa.
Antimicrobial Activity
Research indicates that compounds within the nitroimidazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nitroimidazoles can effectively inhibit the growth of various anaerobic bacteria and protozoa such as Trichomonas vaginalis and Blastocystis spp. .
Compound | Target Organism | Activity |
---|---|---|
This compound | Trichomonas vaginalis | Antiparasitic |
This compound | Anaerobic bacteria (e.g., Clostridium) | Antibacterial |
Case Studies
- Antiparasitic Effects : A study demonstrated that derivatives of this compound showed potent activity against T. vaginalis, with IC50 values indicating effective concentrations for therapeutic use .
- Antibacterial Activity : In another investigation focusing on anaerobic pathogens, the compound exhibited significant antibacterial effects against strains resistant to traditional antibiotics .
- Kinase Inhibition : Recent patents suggest that this compound may also function as a kinase inhibitor, potentially offering therapeutic avenues in cancer treatment by modulating kinase activity essential for tumor growth .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Toxicity Assessments : Toxicity evaluations on human cell lines have indicated a favorable safety profile for certain derivatives when compared to traditional nitroimidazoles .
- Pharmacological Applications : The compound has been explored for its potential use in treating infections caused by resistant strains of bacteria and protozoa, emphasizing the need for continued research into its pharmacological properties .
Properties
CAS No. |
105994-26-1 |
---|---|
Molecular Formula |
C5H6BrN3O2 |
Molecular Weight |
220.02 g/mol |
IUPAC Name |
2-bromo-1,5-dimethyl-4-nitroimidazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)7-5(6)8(3)2/h1-2H3 |
InChI Key |
OZLGUPLKOLGKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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